Fmoc-D-Nva-OH

Vue d'ensemble

Description

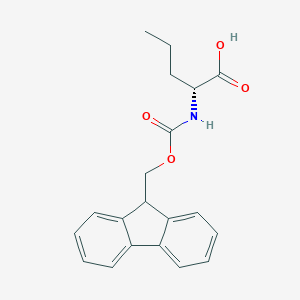

Fmoc-D-Nva-OH: (N-α-Fmoc-D-norvaline) is a derivative of the amino acid norvaline, which is used as a building block in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .

Applications De Recherche Scientifique

Chemistry: Fmoc-D-Nva-OH is widely used in the synthesis of peptides and proteins. It serves as a building block for incorporating D-norvaline residues into peptide chains, which can enhance the stability and bioactivity of the resulting peptides .

Biology: In biological research, peptides containing D-norvaline are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as inhibitors or activators of specific biological pathways .

Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays for detecting specific biomolecules .

Mécanisme D'action

Target of Action

Fmoc-D-Nva-OH, also known as Fmoc-D-norvaline, is primarily used in the field of peptide synthesis . It is a standard building block for the introduction of D-norvaline amino-acid residues by Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .

Pharmacokinetics

Its bioavailability would be dependent on the specific experimental conditions, including the solvents used and the specific peptide synthesis method employed .

Result of Action

The result of this compound’s action is the successful synthesis of a peptide with the D-norvaline amino acid incorporated into it . This can be used in the study of protein function, the development of new pharmaceuticals, and in various biochemical experiments.

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound . It is typically stored at a temperature between 2-30°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-D-Nva-OH is typically synthesized through the protection of the amino group of D-norvaline with the Fmoc group. The process involves the reaction of D-norvaline with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Nva-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Major Products Formed:

Deprotection: D-norvaline.

Coupling: Peptides containing D-norvaline residues.

Comparaison Avec Des Composés Similaires

Fmoc-Nva-OH: The L-isomer of Fmoc-D-Nva-OH, used for incorporating L-norvaline residues into peptides.

Fmoc-D-Val-OH: Used for incorporating D-valine residues into peptides.

Fmoc-D-Nle-OH: Used for incorporating D-norleucine residues into peptides.

Uniqueness: this compound is unique due to its ability to introduce D-norvaline residues into peptides, which can enhance the stability and bioactivity of the resulting peptides. The D-isomer of norvaline can provide different structural and functional properties compared to the L-isomer, making it valuable in the design of peptide-based drugs and research tools .

Activité Biologique

Fmoc-D-Nva-OH, or N-(9-Fluorenylmethoxycarbonyl)-D-norvaline, is a synthetic amino acid derivative widely utilized in peptide synthesis. Its unique structural properties and biological implications make it a significant compound in biochemical research. This article explores the biological activity of this compound, focusing on its applications, interactions, and potential therapeutic uses.

Chemical Formula: CHNO

Molecular Weight: 274.32 g/mol

Structure: The Fmoc protecting group allows for selective reactions during peptide synthesis, facilitating the formation of peptide bonds while maintaining the integrity of the amino acid's side chain.

Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of bioactive peptides. The Fmoc group protects the amine, enabling controlled assembly of peptides with specific sequences. This selective protection is essential for studying protein-protein interactions and the role of hydrogen bonding in peptide structures.

Table 1: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Valine-OH | L-amino acid | Natural amino acid; less hydrophobic than D-norvaline |

| Fmoc-D-Alanine-OH | D-amino acid | Smaller side chain; used for different structural roles |

| Fmoc-L-Leucine-OH | L-amino acid | Larger hydrophobic side chain; promotes protein folding |

| Fmoc-D-Methionine-OH | D-amino acid | Contains sulfur; involved in redox reactions |

1. Stability and Resistance to Degradation

D-peptides, including those containing D-norvaline, are generally more resistant to proteolytic degradation compared to their L-enantiomer counterparts. This characteristic can enhance the efficacy and half-life of therapeutic peptides in vivo, making them suitable candidates for drug development .

2. Protein-Protein Interactions

Incorporating D-norvaline into peptide sequences allows researchers to investigate protein-protein interactions without disrupting hydrogen bonding patterns essential for protein structure. This property is particularly useful in studying complex biological systems where understanding these interactions is critical .

3. Potential Antidiabetic Properties

Research on natural compounds has indicated that certain amino acids can influence glucose metabolism. While direct studies on this compound are lacking, its structural analogs may exhibit similar properties by potentially inhibiting enzymes involved in glucose regulation, such as α-amylase and α-glucosidase .

Case Studies and Research Findings

Several studies have explored the implications of using this compound in peptide synthesis and biological evaluations:

- Study on Peptide Synthesis Efficiency: A study demonstrated that using Fmoc-protected amino acids significantly improved the efficiency of peptide synthesis through native chemical ligation techniques. The researchers highlighted how the removal of the Fmoc group under optimized conditions led to high-purity peptides with desired biological activities .

- Morphological Evaluation: Research involving self-assembling peptides indicated that Fmoc-protected amino acids could form complex structures with specific morphologies, which may enhance their functional properties in biological applications .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373244 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-24-6 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.